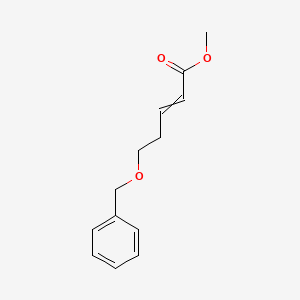

Methyl 5-(benzyloxy)pent-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

128217-53-8 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.268 |

IUPAC Name |

methyl 5-phenylmethoxypent-2-enoate |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)9-5-6-10-16-11-12-7-3-2-4-8-12/h2-5,7-9H,6,10-11H2,1H3 |

InChI Key |

RVALDTQCCVGPIC-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Significance in the Synthesis of Complex Molecules and Fine Chemicals

The structural features of methyl 5-(benzyloxy)pent-2-enoate and its related esters, namely the α,β-unsaturated ester and the benzyl-protected hydroxyl group, provide a powerful platform for a variety of chemical transformations. This dual reactivity allows for sequential and selective manipulations, making these compounds highly valuable in the synthesis of intricate target molecules.

Their application spans the synthesis of biologically active nitrogen heterocycles, complex natural products, and other custom-designed organic molecules. The ability to introduce chirality and further functionalize the carbon skeleton makes these esters indispensable tools for synthetic chemists aiming to access novel chemical entities with potential applications in medicine and materials science.

Overview of Synthetic Utility and Chemical Reactivity

General Principles of Retrosynthetic Planning Applied to α,β-Unsaturated Esters

α,β-Unsaturated esters are valuable building blocks in organic synthesis. beilstein-journals.org Their synthesis is a key focus, and retrosynthetic planning offers a systematic approach to designing their preparation. beilstein-journals.orgrsc.org The core of retrosynthesis is the disconnection approach, where a target molecule is broken down into precursor fragments called synthons. slideshare.net

Key retrosynthetic strategies for α,β-unsaturated esters include:

Wittig-type Reactions: One of the most common approaches involves the disconnection of the carbon-carbon double bond. This leads to an aldehyde or ketone and a phosphorus ylide. For an α,β-unsaturated ester, this translates to disconnecting the molecule into an aldehyde and a stabilized ylide, such as (triphenylphosphoranylidene)acetate. beilstein-journals.org This is a reliable method for forming the double bond with control over stereochemistry. beilstein-journals.org

Aldol (B89426) Condensation: Recognizing the β-hydroxy carbonyl relationship in the structure that precedes the α,β-unsaturated system is crucial. amazonaws.com An aldol reaction followed by dehydration is a classic method for forming this structural motif. youtube.com The disconnection would therefore break the α-β carbon bond, leading to two carbonyl compounds (or a carbonyl compound and an enolate). youtube.com

Functional Group Interconversion (FGI): This strategy involves changing one functional group into another to simplify the retrosynthesis. For instance, an α,β-unsaturated ester can be retrosynthetically derived from an α,β-unsaturated carboxylic acid, which in turn might be more readily accessible. The final step in the forward synthesis would then be esterification.

The choice of disconnection is guided by the availability of starting materials and the reliability of the corresponding chemical reactions.

Identification of Key Disconnection Points in the Pent-2-enoate Skeleton

The structure of this compound offers several logical points for disconnection. The primary functionalities are the α,β-unsaturated ester and the benzyl ether.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection Strategy | Bond Disconnected | Resulting Synthons (and Reagent Equivalents) |

| Route A: Wittig Reaction | C2=C3 double bond | Synthon 1 (Electrophile): 3-(Benzyloxy)propanal Synthon 2 (Nucleophile): Methyl (triphenylphosphoranylidene)acetate |

| Route B: C-O Ether Bond | C5-O bond | Synthon 1: Methyl 5-hydroxypent-2-enoate Synthon 2: Benzyl bromide |

| Route C: Esterification (FGI) | (C=O)-O bond | Synthon 1: 5-(Benzyloxy)pent-2-enoic acid Synthon 2: Methanol (B129727) |

Disconnection of the C2=C3 Double Bond (Wittig Approach): This is a highly effective strategy for α,β-unsaturated esters. beilstein-journals.org Disconnecting the double bond leads to 3-(benzyloxy)propanal and a stabilized Wittig reagent like methyl (triphenylphosphoranylidene)acetate. The aldehyde itself can be derived from simpler precursors, such as 3-(benzyloxy)-1-propanol, through oxidation.

Disconnection of the C5-O Ether Linkage: Another logical disconnection is at the ether bond. This simplifies the molecule to a hydroxy-functionalized α,β-unsaturated ester, namely Methyl 5-hydroxypent-2-enoate, and a benzyl electrophile like benzyl bromide. The hydroxy ester can then be further disconnected.

Disconnection via Functional Group Interconversion (FGI): The ester group can be disconnected to its corresponding carboxylic acid, 5-(benzyloxy)pent-2-enoic acid, and methanol. iyte.edu.tr This simplifies the target to an acid, which could be synthesized and then esterified in the final step.

Integration into Convergent and Linear Total Synthesis Strategies

The chosen disconnections can be integrated into either a linear or a convergent synthesis plan. pediaa.com

Fragment 1: Synthesis of 3-(benzyloxy)propanal.

Fragment 2: Synthesis of methyl (triphenylphosphoranylidene)acetate.

These two fragments are prepared in parallel and then combined in a single key step to form the target molecule. This modularity allows for greater flexibility and efficiency. numberanalytics.com

The choice between a linear and convergent strategy depends on the complexity of the fragments and the efficiency of the coupling reactions. For a molecule like this compound, a convergent approach based on the Wittig reaction is often preferred due to its high efficiency and reliability. chemistnotes.com

Table 2: Comparison of Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly from a single starting material. chemistnotes.com | Simpler planning. pediaa.com | Lower overall yield with increasing steps. pediaa.comwikipedia.org |

| Convergent | Independent synthesis of fragments followed by coupling. chemistnotes.comnumberanalytics.com | Higher overall yield, greater efficiency, flexibility. fiveable.menumberanalytics.com | Requires more complex planning and compatible coupling reactions. pediaa.com |

Synthetic Methodologies for Methyl 5 Benzyloxy Pent 2 Enoate and Its Stereoisomers

Direct Synthetic Routes to the Pent-2-enoate Scaffold

The construction of the fundamental pent-2-enoate structure of Methyl 5-(benzyloxy)pent-2-enoate can be achieved through several direct synthetic methods. These routes primarily involve olefination reactions and the transformation of functional groups in precursor molecules.

Wittig and Horner-Wadsworth-Emmons (HWE) Olefination Strategies

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely used methods for the formation of carbon-carbon double bonds, making them ideal for constructing the α,β-unsaturated ester moiety of this compound. organic-chemistry.orgwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). In the context of synthesizing this compound, this would typically involve the reaction of 3-(benzyloxy)propanal (B121202) with a phosphonium (B103445) ylide derived from a methyl haloacetate.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. alfa-chemistry.comuta.edu This increased reactivity allows for reactions with a broader range of aldehydes and often provides better stereoselectivity, favoring the formation of the (E)-isomer (trans). organic-chemistry.orgwikipedia.orgalfa-chemistry.com The HWE reaction is advantageous as the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup. organic-chemistry.orgalfa-chemistry.com

A typical HWE approach to this compound would involve the reaction of 3-(benzyloxy)propanal with the anion of methyl diethylphosphonoacetate. The base used to generate the phosphonate carbanion can influence the reaction's outcome. While strong bases like sodium hydride (NaH) are common, other bases can also be employed. organic-chemistry.org

One documented synthesis of a related compound, (E)-ethyl-5-(4-(benzyloxy)phenyl)pent-2-enoate, utilized a Wittig-type reaction where the corresponding aldehyde was reacted with ethyl (triphenylphosphornylidene)acetate to yield the desired product. arkat-usa.org

Oxidation and Functional Group Interconversion Pathways in Precursor Synthesis

The synthesis of the key precursor, 3-(benzyloxy)propanal, required for the aforementioned olefination strategies, relies on oxidation and functional group interconversion reactions. fiveable.meresearchgate.netorganic-chemistry.orgodinity.com A common starting material is 3-(benzyloxy)propan-1-ol. This alcohol can be oxidized to the corresponding aldehyde using a variety of modern oxidizing agents.

For instance, a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and effective method for this transformation. thieme-connect.com Another example involves the oxidation of a similar alcohol, 5-(4-(benzyloxy)phenyl)pentan-1-ol, to the corresponding aldehyde using Dess-Martin periodinane or a Swern oxidation as a prelude to a Wittig reaction. arkat-usa.org

Functional group interconversion is a fundamental concept in organic synthesis, allowing for the strategic manipulation of molecular structure. fiveable.meresearchgate.netorganic-chemistry.org In the synthesis of this compound precursors, this may involve the protection of hydroxyl groups, such as the conversion of a diol to a benzyloxy ether, followed by selective oxidation of the remaining alcohol.

Novel and Optimized Synthetic Protocols

Researchers have developed novel and optimized protocols to improve the efficiency and stereoselectivity of the synthesis of related pent-2-enoate structures. For example, a reductive Horner-Wadsworth-Emmons olefination has been demonstrated for the one-pot conversion of esters to α,β-unsaturated esters. uta.edu This method involves the in-situ reduction of an ester to an aldehyde, which then undergoes the HWE reaction.

Another approach involves cross-metathesis reactions. For instance, the synthesis of (-)-Methyl (E,4S)-5-(benzyloxy)-4-methyl-2-pentenoate was achieved via a cross-metathesis reaction between methyl acrylate (B77674) and a suitable alkene, catalyzed by a second-generation Hoveyda-Grubbs catalyst. rug.nl

Asymmetric Synthesis and Stereochemical Control

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is important, such as in the synthesis of natural products and pharmaceuticals. This requires the use of asymmetric synthetic methods.

Enantioselective Approaches (e.g., Chiral Auxiliary-Mediated Reactions, Catalytic Asymmetric Synthesis)

Chiral Auxiliary-Mediated Reactions:

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary can be attached to the pentenoate backbone to control the stereochemistry of subsequent reactions. For example, in the synthesis of loline (B1675033) alkaloids, the conjugate addition of a chiral lithium amide, lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, to tert-butyl 5-benzyloxypent-2-enoate was used to establish key stereocenters. researchgate.netacs.orgacs.orgnih.gov The chiral amine acts as a traceless auxiliary, guiding the stereoselective formation of a C-N bond. acs.org

Catalytic Asymmetric Synthesis:

Catalytic asymmetric synthesis is a highly efficient method for preparing enantiomerically enriched compounds, using a small amount of a chiral catalyst to generate a large amount of a chiral product.

Several catalytic asymmetric methods can be envisioned for the synthesis of chiral this compound derivatives. These include:

Asymmetric conjugate addition: The addition of nucleophiles to the α,β-unsaturated system can be rendered enantioselective using a chiral catalyst. For example, copper-catalyzed enantioselective conjugate addition of Grignard reagents to α,β-unsaturated esters is a well-established method. rug.nl

Asymmetric allylic alkylation: In a related synthesis, an enantioselective copper-catalyzed allylic alkylation was used as a key step. rug.nl

Enzyme-catalyzed reactions: Enzymes can be highly effective catalysts for enantioselective transformations. For instance, an oxynitrilase enzyme was used to create a chiral cyanohydrin from an α,β-unsaturated aldehyde in the synthesis of related nitrogen heterocycles. acs.org This chiral cyanohydrin could then be further elaborated to a pentenoate derivative.

Diastereoselective Transformations and Control of E/Z Isomerism

Diastereoselective Transformations:

When a molecule already contains a stereocenter, new stereocenters can be introduced with a specific relationship to the existing one. This is known as diastereoselective synthesis.

In the synthesis of more complex molecules derived from this compound, diastereoselective reactions are often employed. For example, in the synthesis of a fragment of iejimalides, the reduction of a ketone precursor with a chiral reducing agent could be used to set a new stereocenter diastereoselectively. thieme-connect.com Similarly, the reaction of an enolate derived from a chiral precursor with an electrophile can proceed with high diastereoselectivity.

Control of E/Z Isomerism:

The geometry of the double bond in this compound can be either (E) (trans) or (Z) (cis). Controlling this isomerism is a critical aspect of its synthesis.

As previously mentioned, the Horner-Wadsworth-Emmons reaction generally provides high selectivity for the (E)-isomer. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The choice of phosphonate reagent and reaction conditions can be optimized to maximize this selectivity. For instance, using Still-Gennari conditions (e.g., using bis(2,2,2-trifluoroethyl) phosphonates and KHMDS/18-crown-6 as the base) can favor the formation of the (Z)-isomer.

In some cases, the (E/Z) ratio can be influenced by the steric bulk of the reactants and the nature of the base and solvent used. Cross-metathesis reactions can also provide control over the (E/Z) geometry, although mixtures are sometimes obtained. rug.nl

Chiral Pool Strategies

Chiral pool synthesis is a straightforward approach that utilizes naturally occurring chiral molecules as starting materials. This method avoids the need for asymmetric induction by starting with a molecule that already possesses the desired chirality. The synthesis of target molecules with similar chirality to readily available and inexpensive natural products like sugars or amino acids is particularly advantageous.

For instance, the synthesis of complex terpenes often begins with smaller, chiral terpene-derived building blocks from the chiral pool. nih.gov This approach has been influential in modern synthetic chemistry. nih.gov The selection of a starting material from the chiral pool is influenced by its availability, the state of current synthetic methodologies, and the ingenuity of the chemist. nih.gov While direct examples of the synthesis of this compound from a chiral pool are not extensively detailed in the provided results, the principles of chiral pool synthesis are broadly applicable. For example, a synthesis of (S)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one starts from (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral lactone. beilstein-journals.org This lactone can be benzylated to introduce the benzyloxy group, demonstrating a typical chiral pool strategy where a chiral starting material is modified to incorporate necessary functional groups. beilstein-journals.org

The general process involves identifying a suitable chiral precursor and then performing a series of chemical transformations to arrive at the target molecule, in this case, a stereoisomer of this compound. The success of this strategy hinges on the accessibility of the chiral starting material and the efficiency of the subsequent reaction sequence.

Catalytic Approaches in the Synthesis of Benzyloxypent-2-enoates

Catalytic methods offer powerful and efficient routes to benzyloxypent-2-enoates and their derivatives. These approaches often provide high levels of stereocontrol and functional group tolerance.

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of benzyloxypent-2-enoates is no exception. Key reactions include palladium-catalyzed Heck alkenylation, copper-catalyzed reactions, and cross-metathesis.

Palladium-Catalyzed Heck Alkenylation

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. byjus.comtaylorandfrancis.com This reaction is a versatile tool for creating substituted alkenes. byjus.com The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. byjus.com

In the context of synthesizing benzyloxypent-2-enoates, a Heck reaction could involve coupling a benzyl-protected halo-alcohol with an appropriate acrylate derivative. For example, highly regioselective and efficient Heck reactions of aryl triflates with N-acyl-N-vinylamines have been achieved using a palladium catalyst system. organic-chemistry.org While not a direct synthesis of the target compound, this illustrates the potential of Heck-type couplings. The Heck-Matsuda reaction, which utilizes arenediazonium salts instead of aryl halides, offers advantages such as milder reaction conditions and no requirement for phosphine (B1218219) ligands. wikipedia.org

Copper-Catalyzed Reactions

Copper catalysts have gained significant attention due to their low cost, abundance, and sustainability. beilstein-journals.org They are used in a variety of transformations, including amidation and the synthesis of heterocycles. beilstein-journals.orgresearchgate.net For instance, copper-catalyzed methods have been developed for the synthesis of 11H-benzo[a]carbazoles from readily available starting materials. nih.gov In the synthesis of benzofurans, a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes has been reported. rsc.org While direct copper-catalyzed syntheses of this compound were not found, copper-catalyzed reactions are used in related transformations. For example, copper-assisted synthesis has been employed for creating five-membered oxygen heterocycles. taylorandfrancis.com Furthermore, copper-catalyzed reactions have been used to synthesize β-boryl cyclopropanes from aryl olefins. rsc.org

Cross-Metathesis

Olefin cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by ruthenium complexes like the Grubbs catalyst. organic-chemistry.org This reaction involves the exchange of alkylidene groups between two different alkenes. organic-chemistry.org The synthesis of ethyl (R,E)-5-(benzyloxy)-2-hydroxypent-3-enoate has been achieved through a cross-metathesis reaction between an appropriate hydroxyester and allyl benzyl (B1604629) ether using the Hoveyda–Grubbs second-generation catalyst. acs.org This demonstrates a direct application of cross-metathesis in constructing the core structure of a benzyloxypent-2-enoate derivative. The selectivity of cross-metathesis can be influenced by the nature of the substrates and the catalyst used. organic-chemistry.orgu-tokyo.ac.jp For instance, the ring-opening cross-metathesis (ROCM) of cycloolefins with acrylates has been studied, highlighting the versatility of this methodology. caltech.edu

| Catalytic Reaction | Catalyst Example | Reactant Types | Product Type | Ref |

| Heck Alkenylation | Pd(OAc)₂, Pd₂(dba)₃ | Unsaturated halide, alkene | Substituted alkene | byjus.comwikipedia.org |

| Copper-Catalyzed | Cu(I) salts, Cu(OAc)₂ | Varies (e.g., phenols, alkynes) | Varies (e.g., heterocycles) | taylorandfrancis.combeilstein-journals.org |

| Cross-Metathesis | Grubbs Catalyst, Hoveyda-Grubbs Catalyst | Two different alkenes | New substituted alkene | organic-chemistry.orgacs.org |

Enzymes are highly efficient and selective catalysts that can be employed in organic synthesis. Benzaldehyde lyase (BAL), for example, is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes C-C bond formation and cleavage. dergipark.org.tr It has been used in the asymmetric cross-benzoin condensation to produce unsymmetrical benzoin (B196080) products. dergipark.org.tr

A combined enzyme- and transition metal-catalyzed strategy has been effectively used for the enantioselective synthesis of nitrogen heterocycles. acs.orgacs.org This approach can start with an enzymatically derived chiral fragment, which is then further elaborated using transition metal catalysis. For example, a key amine stereocenter can be installed via a palladium-catalyzed allylic azidation of a carbonate derived from an enzymatically produced chiral fragment. acs.org This highlights the power of combining the high stereoselectivity of enzymes with the broad reaction scope of transition metal catalysts.

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. When the organocatalyst is chiral, it can induce enantioselectivity in the product. Organocatalytic methods have been applied to a wide range of transformations, including Mannich reactions. bu.edugoogle.com For instance, organocatalysts have been used to facilitate stereoselective Mannich-type reactions to produce functionalized γ-keto-α-amino acid derivatives. google.com While a direct organocatalytic synthesis of this compound is not specified in the search results, the principles of organocatalysis suggest its potential applicability in controlling the stereochemistry of this compound.

Protecting Group Chemistry Involving the Benzyloxy Moiety

The benzyloxy group is a common and versatile protecting group for alcohols in organic synthesis. Its stability and the various methods for its removal make it a valuable tool in the construction of complex molecules.

Benzyl ethers are widely used as protecting groups for alcohols due to their stability under a variety of reaction conditions. orgsyn.org They are generally stable to both moderately acidic and alkaline conditions at room temperature. epa.gov

The most common method for the formation of benzyl ethers is the Williamson ether synthesis. organic-chemistry.orgyoutube.com This involves the deprotonation of an alcohol to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide or benzyl chloride. organic-chemistry.orgyoutube.com Strong bases like sodium hydride (NaH) are often used for the deprotonation. organic-chemistry.org For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org A more recent development is the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for the benzylation of alcohols under neutral conditions. organic-chemistry.org

The benzyl ether linkage is stable enough to withstand many synthetic transformations, yet it can be cleaved under specific conditions, most commonly through palladium-catalyzed hydrogenation. organic-chemistry.org This versatility makes the benzyl group an excellent choice for protecting hydroxyl functionalities during the synthesis of molecules like this compound.

| Benzylation Method | Reagents | Conditions | Substrate Compatibility | Ref |

| Williamson Ether Synthesis | Alcohol, NaH, Benzyl Bromide/Chloride | Basic | Tolerant to base | organic-chemistry.orgyoutube.com |

| Benzyl Trichloroacetimidate | Alcohol, Benzyl Trichloroacetimidate, TfOH | Acidic | Tolerant to acid | organic-chemistry.org |

| Pyridinium Salt Method | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | Neutral | Broad, including sensitive substrates | organic-chemistry.org |

Selective Deprotection Strategies

The selective removal of the benzyl ether protecting group in this compound is a critical step in synthetic pathways that require a free primary alcohol. The challenge lies in cleaving the benzylic C-O bond while preserving the integrity of the α,β-unsaturated methyl ester and the C=C double bond. Both of these functional groups are susceptible to reduction or other transformations under harsh reaction conditions. Therefore, chemoselective methods are paramount. Key strategies that offer high selectivity include catalytic transfer hydrogenolysis and Lewis acid-mediated cleavage.

Catalytic Transfer Hydrogenolysis (CTH)

Catalytic transfer hydrogenolysis (CTH) stands out as a mild and highly effective alternative to traditional catalytic hydrogenation with H₂ gas. acsgcipr.org CTH avoids the need for high-pressure hydrogenation equipment and often provides enhanced selectivity, preventing the undesired reduction of alkenes. organic-chemistry.org

A prevalent system for this transformation involves the use of a palladium on carbon (Pd/C) catalyst in conjunction with a hydrogen donor. beilstein-journals.org Triethylsilane (Et₃SiH) is a particularly effective and mild hydrogen source for this purpose. organic-chemistry.orgnih.gov The reaction proceeds under neutral conditions at room temperature, which is advantageous for preserving the ester functionality that could be labile to acidic or basic reagents. beilstein-journals.orgacs.org In this process, molecular hydrogen is generated in situ from the reaction of triethylsilane with the palladium catalyst, which then facilitates the hydrogenolysis of the benzyl ether. organic-chemistry.org This method has been shown to be chemoselective for the deprotection of benzyl ethers and esters without affecting other reducible functional groups like alkenes. nih.govacs.org

The general protocol involves stirring the substrate with a catalytic amount of 10% Pd/C and an excess of triethylsilane in a suitable solvent, such as methanol (B129727) or ethanol, at ambient temperature. beilstein-journals.org The mildness of these conditions ensures that the α,β-unsaturated system within this compound remains intact.

| Catalyst | Hydrogen Donor | Solvent | Temperature | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | Triethylsilane (Et₃SiH) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | Cleaves benzyl ethers; alkenes and esters are preserved. | organic-chemistry.orgbeilstein-journals.org |

| Pd(OAc)₂ / Et₃N | Triethylsilane (Et₃SiH) | Dichloromethane (B109758) (DCM) | Room Temperature | Cleaves benzyl ethers, esters, and carbamates; compatible with redox-sensitive groups. | acs.org |

| Amphiphilic Polymer-Supported Nano-Palladium (ARP-Pd) | Tetrahydroxydiboron (B₂(OH)₄) | Water | 80 °C | Cleaves O- and N-benzyl groups; catalyst is recyclable. | researchgate.net |

Lewis Acid-Mediated Deprotection

An alternative orthogonal strategy involves the use of Lewis acids. Boron trichloride (B1173362) (BCl₃) is a potent reagent for cleaving benzyl ethers. However, its high reactivity can lead to undesired side reactions, particularly electrophilic aromatic substitution on electron-rich aromatic rings by the liberated benzyl cation. organic-chemistry.org

To achieve high selectivity, the reaction is performed at low temperatures (e.g., -78 °C) in the presence of a cation scavenger. organic-chemistry.org Pentamethylbenzene (B147382) is a highly effective, non-Lewis-basic scavenger that traps the benzyl cation, preventing it from causing side reactions. organic-chemistry.orgorgsyn.org This method is exceptionally mild and demonstrates broad functional group tolerance, leaving esters, silyl (B83357) ethers, and alkenes unaffected. organic-chemistry.orgdal.ca The procedure typically involves treating the substrate in a chlorinated solvent like dichloromethane (CH₂Cl₂) with BCl₃ and pentamethylbenzene at -78 °C. organic-chemistry.org Given its compatibility with ester and alkene functionalities, this method is highly suitable for the selective debenzylation of this compound.

| Lewis Acid | Scavenger | Solvent | Temperature | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| Boron Trichloride (BCl₃) | Pentamethylbenzene | Dichloromethane (CH₂Cl₂) | -78 °C | Cleaves aryl and alkyl benzyl ethers; preserves esters, alkenes, and various protecting groups. | organic-chemistry.orgorgsyn.org |

| Tin(IV) Chloride (SnCl₄) | None specified | Dichloromethane (CH₂Cl₂) | Room Temperature | Selectively cleaves benzyl esters over benzyl ethers. Not suitable for this specific transformation but demonstrates Lewis acid selectivity. | dal.ca |

Other emerging techniques, such as visible-light-mediated oxidative debenzylation using photoredox catalysts like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can also cleave benzyl ethers in the presence of sensitive groups like alkenes and alkynes. acs.orgmpg.de These methods represent the forefront of protecting group chemistry, offering mild and highly selective transformations under photochemical conditions.

Mechanistic Investigations of Chemical Transformations Involving Methyl 5 Benzyloxy Pent 2 Enoate

Reaction Pathway Elucidation for Olefination Reactions (e.g., Wittig Reaction Mechanism)

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds. lumenlearning.com While Methyl 5-(benzyloxy)pent-2-enoate is the product of such a reaction rather than a starting material, understanding its formation provides mechanistic insight into its structure. The synthesis of this compound can be achieved by reacting 3-(benzyloxy)propanal (B121202) with a stabilized phosphorane, (methoxycarbonylmethylene)triphenylphosphorane.

The mechanism proceeds through several distinct steps: libretexts.org

Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This forms a betaine (B1666868) intermediate, which is a species with adjacent positive and negative charges. masterorganicchemistry.com

Oxaphosphetane Formation: The betaine rapidly undergoes ring closure to form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgwikipedia.org The formation of this intermediate is a crucial step in the reaction pathway.

Cycloreversion: The oxaphosphetane intermediate is unstable and decomposes through a retro-[2+2] cycloaddition. masterorganicchemistry.com This concerted step breaks the carbon-phosphorus and carbon-oxygen single bonds and forms a carbon-carbon π-bond (the alkene) and a very stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide. The formation of the highly stable P=O bond is the primary driving force for the entire reaction. lumenlearning.com

Because a stabilized ylide is used (where the negative charge is delocalized by the ester group), the Wittig reaction typically shows high selectivity for the (E)-isomer, which corresponds to the trans configuration of the resulting alkene. researchgate.net

Table 1: Wittig Reaction for the Synthesis of this compound

| Reactant 1 (Aldehyde) | Reactant 2 (Ylide) | Product | Byproduct |

|---|---|---|---|

| 3-(Benzyloxy)propanal | (Methoxycarbonylmethylene)triphenylphosphorane | Methyl (E)-5-(benzyloxy)pent-2-enoate | Triphenylphosphine oxide |

Studies of Michael Addition Reactions and Enolate Chemistry

This compound is an ideal Michael acceptor due to the electron-withdrawing ester group that activates the carbon-carbon double bond for conjugate addition. wikipedia.orglibretexts.org The Michael reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

The general mechanism unfolds as follows: adichemistry.com

Enolate Formation (Donor): A base is used to deprotonate an active methylene (B1212753) compound, such as a malonate or a β-ketoester, to generate a resonance-stabilized carbanion known as an enolate. masterorganicchemistry.com

Conjugate Addition: The enolate nucleophile attacks the electrophilic β-carbon of this compound. This breaks the C=C π-bond and forms a new carbon-carbon single bond. masterorganicchemistry.com

Intermediate Enolate Formation (Acceptor): The addition results in the formation of a new enolate intermediate, with the negative charge delocalized between the α-carbon and the carbonyl oxygen of the original ester. wikipedia.org

Protonation: The enolate intermediate is protonated by a protic solvent or upon workup to yield the final 1,4-adduct. adichemistry.com

A key application demonstrating this reactivity is the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to the closely related tert-butyl 5-benzyloxypent-2-enoate. researchgate.netox.ac.uk This reaction establishes new stereocenters and the resulting enolate can be further functionalized, for instance, through oxidation to introduce a hydroxyl group. researchgate.netox.ac.uk The stereochemical outcome of such additions is highly dependent on the transition state geometry. researchgate.net

Table 2: Potential Michael Donors for Reaction with this compound

| Michael Donor Class | Specific Example |

|---|---|

| Malonic Esters | Diethyl malonate |

| β-Ketoesters | Ethyl acetoacetate |

| Cyanocetates | Ethyl cyanoacetate |

| Nitroalkanes | Nitromethane |

| Organocuprates | Lithium dimethylcuprate |

| Amines | Dibenzylamine |

Mechanisms of Catalytic Reactions (e.g., Cross-Metathesis, Heck Reactions)

Cross-Metathesis: Olefin cross-metathesis (CM) is a powerful reaction that allows for the exchange of alkylidene fragments between two different alkenes, typically catalyzed by ruthenium complexes like Grubbs or Hoveyda-Grubbs catalysts. libretexts.orguwindsor.ca this compound can serve as one of the alkene partners in a CM reaction.

The reaction proceeds via the Chauvin mechanism: caltech.edu

Initiation: The ruthenium pre-catalyst reacts with one of the alkene partners to generate a reactive ruthenacyclobutane intermediate.

Catalytic Cycle: This intermediate undergoes a [2+2] cycloaddition with the other alkene (e.g., this compound) to form a new metallacyclobutane.

Cycloreversion: The metallacyclobutane then fragments in a retro-[2+2] cycloaddition to release the new cross-coupled alkene product and regenerate a ruthenium-carbene species that continues the catalytic cycle. caltech.edu

The efficiency and selectivity (E/Z) of the reaction are highly dependent on the catalyst generation and the nature of the alkene partners. uwindsor.ca Modern catalysts show high tolerance for functional groups like esters and ethers, making them suitable for reactions with this substrate. acs.orgapeiron-synthesis.com

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an alkene with a vinyl or aryl halide (or triflate). wikipedia.orgdiva-portal.org In this context, this compound acts as the alkene component.

The generally accepted catalytic cycle for the Heck reaction involves the following steps: nih.govliverpool.ac.uk

Oxidative Addition: A palladium(0) complex reacts with the aryl or vinyl halide (R-X) to form an organopalladium(II) species. wikipedia.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex, followed by the insertion of the alkene into the palladium-carbon bond. This forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. liverpool.ac.uk

β-Hydride Elimination: A hydrogen atom on the carbon β to the palladium atom is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step typically occurs in a syn-periplanar fashion and determines the regioselectivity of the product. nih.govliverpool.ac.uk

Reductive Elimination: The palladium-hydride species eliminates H-X in the presence of a base, regenerating the active palladium(0) catalyst to complete the cycle. diva-portal.org

Stereochemical Outcomes and Transition State Analysis

The stereochemistry of reactions involving this compound is a critical aspect of its synthetic utility.

Wittig Reaction: As mentioned, the use of a stabilized ylide to form the C2=C3 double bond leads predominantly to the (E)-alkene. This is because the intermediates are often able to equilibrate to the more thermodynamically stable anti-betaine, which leads to the (E)-product. libretexts.org

Michael Addition: In conjugate additions, new stereocenters can be created at the α- and β-carbons. The stereochemical outcome is dictated by the transition state of the addition step. For example, in the addition of a chiral lithium amide to tert-butyl 5-benzyloxypent-2-enoate, the nucleophile preferentially attacks one of the two π-faces of the enoate. researchgate.netacs.org This facial selectivity is controlled by sterics, often rationalized by assuming the enoate adopts a stable s-trans conformation to minimize steric hindrance, leading to a specific diastereomer. researchgate.netox.ac.uk Subsequent reactions of the enolate intermediate are also subject to stereocontrol.

Catalytic Reactions: In the Heck reaction, the regioselectivity of the addition to the double bond is influenced by both steric and electronic factors. diva-portal.org The migratory insertion and subsequent β-hydride elimination steps have specific stereochemical requirements that influence the geometry of the final product. Asymmetric variants of the Heck reaction, using chiral ligands on the palladium catalyst, can be used to create enantiomerically enriched products by controlling the facial selectivity of the alkene coordination and insertion steps. wikipedia.org

Table 3: Summary of Stereochemical Control in Reactions

| Reaction | Key Stereochemical Feature | Controlling Factors | Typical Outcome |

|---|---|---|---|

| Wittig Synthesis | E/Z Isomerism of C=C bond | Stability of ylide; reaction conditions | (E)-alkene with stabilized ylides |

| Michael Addition | Diastereoselectivity at α and β carbons | Conformation of enoate; nature of nucleophile; transition state geometry | High diastereoselectivity possible with chiral nucleophiles/catalysts |

| Heck Reaction | Regio- and Stereoselectivity | Ligands on Pd catalyst; substrate electronics and sterics | trans-addition is common; enantioselectivity achievable with chiral catalysts |

Compound Index

Applications As a Versatile Intermediate in the Total Synthesis of Natural Products and Bioactive Architectures

Role in Nitrogen Heterocycle Synthesis

The unique structure of Methyl 5-(benzyloxy)pent-2-enoate facilitates its use in various cyclization strategies to construct key heterocyclic cores found in numerous biologically active molecules.

Pyrrolidines and Pyrrolizidines

The pyrrolidine (B122466) ring is a fundamental structural motif present in a vast number of natural products and therapeutic agents. iucr.org this compound and its derivatives serve as precursors for the stereoselective synthesis of substituted pyrrolidines. A common strategy involves the conjugate addition of a nitrogen nucleophile to the α,β-unsaturated ester system, followed by intramolecular cyclization.

For instance, the closely related derivative, ethyl (S,E)-4-azido-5-(benzyloxy)pent-2-enoate, is a key intermediate in the synthesis of nitrogen heterocycles. This compound is prepared from a corresponding hydroxy ester. The azide (B81097) group is introduced via a palladium-catalyzed reaction. nih.gov Subsequent reduction of the azide to an amine, followed by protection and cyclization, leads to the formation of highly functionalized pyrrolidine rings. These pyrrolidine structures are, in turn, precursors for more complex systems like indolizidine and pyrrolizidine (B1209537) alkaloids.

Pyrrolizidine alkaloids, characterized by a bicyclic [3.3.0] system, are another class of natural products accessible from this precursor. The synthesis often involves a multi-step sequence that establishes the requisite stereocenters on the pentenoate backbone before the bicyclic core is constructed through intramolecular cyclization reactions.

1,4-Oxazepan-5-one (B88573) Derivatives

The 1,4-oxazepan-5-one core is a seven-membered heterocyclic structure found in compounds with potential therapeutic applications. The synthesis of derivatives of this ring system can be approached through various methods, including cycloaddition reactions. medipol.edu.tr While direct synthesis from this compound is not extensively documented in readily available literature, its structural features are amenable to strategies for building such medium-sized rings. A plausible synthetic route would involve aminolysis of the ester followed by an intramolecular cyclization (e.g., an N-alkylation) of an amino alcohol precursor derived from the pentenoate chain. The development of tandem reactions, such as C-N coupling followed by C-H carbonylation, has been reported for the synthesis of related benzo-1,4-oxazepine derivatives. researchgate.net

Other Cyclic Systems (e.g., β-Lactams)

β-Lactams (azetidin-2-ones) are a cornerstone of antibiotic chemistry and are valuable as synthetic intermediates. nih.gov The Staudinger ketene-imine cycloaddition and ester enolate-imine cyclocondensation are two of the most prevalent methods for their asymmetric synthesis. nih.govgoogle.com The synthesis of β-lactams often involves the reaction of an imine with a ketene (B1206846) or an ester enolate. nih.gov In this context, derivatives of this compound can be envisioned as precursors to either the imine or the ketene partner. For example, the aldehyde obtained from the reduction of the ester functionality could be converted into an imine, which could then undergo a [2+2] cycloaddition with a suitable ketene to furnish a β-lactam ring bearing the benzyloxypentyl side chain.

Precursor for Complex Polyketide Scaffolds

Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). daneshyari.com These compounds often feature complex stereochemical arrangements and a wide range of biological activities. In laboratory synthesis, small, chiral building blocks are assembled iteratively to construct the larger polyketide backbone.

This compound, with its defined stereochemistry (if used in an enantiopure form) and multiple functional groups, is an ideal starting material for a segment of a complex polyketide. The α,β-unsaturated ester allows for chain extension through conjugate addition reactions, while the protected hydroxyl group can be revealed later in the synthesis for further functionalization or to participate in cyclization reactions. Type III PKSs, in particular, are known for their ability to accept various starter substrates to produce novel polyketide scaffolds, highlighting the potential for chemo-enzymatic strategies utilizing precursors derived from this pentenoate. sigmaaldrich.com

Intermediate in Alkaloid Total Synthesis

The utility of this compound extends to the total synthesis of complex alkaloids, where the precise introduction of stereocenters and functional groups is paramount.

Loline (B1675033) Alkaloids

Loline alkaloids are a group of insecticidal natural products produced by fungal endophytes that live in symbiosis with certain grasses. bohrium.comfigshare.com These alkaloids are characterized by a saturated 1-aminopyrrolizidine skeleton that features an unusual ether bridge between the C2 and C7 positions. bohrium.comresearchgate.net

The total synthesis of loline alkaloids requires a strategy that can effectively construct the bicyclic pyrrolizidine core and install the ether bridge. This compound serves as a valuable starting point for creating the carbon framework. Synthetic sequences can utilize the pentenoate to build a linear precursor containing the necessary nitrogen and oxygen functionalities at the correct positions. Subsequent intramolecular cyclizations would first form the pyrrolizidine ring system, followed by the formation of the defining C-O-C ether linkage. The benzyloxy group serves as a stable protecting group for the primary alcohol throughout the initial steps of the synthesis, which can be selectively removed at a later stage to enable the crucial ether bridge formation.

Coniine, Nectrisine, and Related Alkaloids

The piperidine (B6355638) ring is a common structural motif in a large family of alkaloids, including the neurotoxic agent coniine, first isolated from poison hemlock (Conium maculatum), and the indolizidine alkaloid nectrisine. The synthesis of these heterocyclic systems often relies on the cyclization of linear amine precursors. This compound serves as an ideal precursor for the carbon backbone of these alkaloids.

A key strategy in the synthesis of piperidine alkaloids is the intramolecular aza-Michael addition. In this approach, a primary amine is introduced to a precursor derived from this compound. The terminal benzyloxy group can be converted to a leaving group or an aldehyde for subsequent elaboration. The α,β-unsaturated ester moiety then acts as a Michael acceptor for the intramolecular cyclization of the amine, leading to the formation of the piperidine ring. The stereochemistry of the substituents on the piperidine ring can be controlled through the use of chiral auxiliaries or asymmetric catalysis during the Michael addition or subsequent reduction steps.

For instance, the synthesis of (±)-coniine can be envisioned starting from the reduction of the ester functionality of this compound, followed by conversion of the resulting alcohol to an amine. Subsequent intramolecular aza-Michael addition would furnish the piperidine skeleton, which can then be further elaborated to afford the final natural product. Similarly, for nectrisine, which possesses an indolizidine core, this compound can be utilized to construct the piperidine ring portion of the bicyclic system through related cyclization strategies.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Intramolecular aza-Michael Addition | 1. Conversion of benzyloxy group to amine precursor. 2. Base-catalyzed cyclization (e.g., DBU, Cs2CO3). | Substituted Piperidines | Formation of the heterocyclic ring. Control of stereochemistry is crucial. |

| Reductive Amination followed by Cyclization | 1. Reduction of the ester. 2. Conversion of the resulting alcohol to an amine. 3. Intramolecular cyclization. | Piperidine Alkaloids | Versatile approach for the synthesis of various substituted piperidines. |

Building Block for Amino Acid Derivatives and Peptide Mimetics

The development of novel amino acid derivatives and peptide mimetics is of significant interest in medicinal chemistry for the design of therapeutic agents with improved pharmacological properties. This compound is a valuable starting material for the synthesis of non-proteinogenic amino acids, particularly γ-amino acids.

The α,β-unsaturated ester functionality of this compound is susceptible to conjugate addition by various nitrogen nucleophiles in aza-Michael reactions. The use of chiral amines or organocatalysts can facilitate the diastereoselective or enantioselective synthesis of γ-amino acid precursors. The benzyloxy group at the δ-position provides a handle for further functionalization or can be deprotected to reveal a hydroxyl group, leading to the formation of δ-hydroxy-γ-amino acids.

These modified amino acids can be incorporated into peptide chains to create peptide mimetics. The introduction of these unnatural amino acids can induce specific secondary structures, such as β-turns or helices, and can enhance the metabolic stability of the resulting peptides by making them resistant to enzymatic degradation.

| Reaction | Nucleophile | Catalyst/Conditions | Product |

| Aza-Michael Addition | Benzylamine | Lewis acids (e.g., Yb(OTf)3) or organocatalysts | N-Benzyl-γ-amino ester |

| Aza-Michael Addition | Chiral imines | Diastereoselective addition | Chiral γ-amino acid derivative |

| Conjugate Addition of Azide | Sodium azide | Subsequent reduction | γ-Azido ester, precursor to γ-amino ester |

Synthesis of Other Pharmaceutically Relevant Precursors (e.g., Psymberin (B1248840), Dodoneine)

This compound and its derivatives are key intermediates in the total synthesis of complex natural products with significant pharmaceutical potential, such as the potent antitumor agent psymberin and the bioactive compound dodoneine (B1263199).

In the context of psymberin synthesis, a structurally related compound, (E)-methyl 5-(benzyloxy)-2-methyl-3-((trimethylsilyl)oxy)pent-2-enoate, has been utilized as a building block for the C1-C9 fragment of the molecule. This highlights the utility of functionalized pentenoate structures in constructing the intricate side chain of psymberin. The synthetic strategy often involves stereoselective aldol (B89426) reactions or other carbon-carbon bond-forming reactions to elaborate the pentenoate backbone into the required complex structure of the natural product's side chain.

The synthesis of dodoneine, a 5,6-dihydropyran-2-one, frequently employs α,β-unsaturated esters as key intermediates. The carbon skeleton of this compound is analogous to portions of the dodoneine structure. Synthetic approaches towards dodoneine often involve Wittig or Horner-Wadsworth-Emmons reactions to establish the α,β-unsaturated ester moiety. A precursor like this compound could potentially be integrated into a synthetic route towards dodoneine, where the benzyloxy group serves as a protected precursor to a required hydroxyl functionality.

| Target Molecule | Synthetic Strategy | Role of Pentenoate Intermediate |

| Psymberin | Convergent synthesis involving fragment coupling. | Building block for the complex side chain. |

| Dodoneine | Ring-closing metathesis or intramolecular cyclization. | Precursor to the dihydropyranone core. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR, Chiral Shift Reagents)

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like Methyl 5-(benzyloxy)pent-2-enoate. While specific experimental data for this compound is not detailed in the provided search results, a standard analysis would involve several types of NMR experiments.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the integration (number of protons). For this compound, one would expect to see distinct signals for the methyl ester protons, the vinylic protons of the double bond, the methylene (B1212753) groups of the pentenoate chain, the benzylic methylene protons, and the aromatic protons of the benzyl (B1604629) group. The coupling constants between the vinylic protons would be crucial in determining the geometry of the double bond (E or Z isomer).

¹³C NMR Spectroscopy: This experiment would reveal the number of unique carbon atoms in the molecule. Characteristic chemical shifts would confirm the presence of the ester carbonyl carbon, the olefinic carbons, the carbons of the benzyl group, the methyl ester carbon, and the aliphatic carbons in the chain.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to piece together the spin systems of the pentenoate backbone. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming assignments made in the ¹H and ¹³C spectra.

Chiral Shift Reagents: In the case of a chiral synthesis, NMR with chiral shift reagents could be employed to determine enantiomeric purity. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the ¹H NMR spectrum, which can then be integrated.

Table 6.1.1: Expected ¹H NMR Data Interpretation for this compound

| Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Vinylic-H | 5.80 - 7.10 | Doublet, Doublet of triplets |

| Benzyl-CH₂ | ~4.50 | Singlet |

| Methoxy-H (OCH₃) | ~3.70 | Singlet |

| Alkyl-CH₂ (adjacent to ether) | ~3.50 | Triplet |

Note: The table presents expected values based on standard chemical shift ranges for the functional groups present in the molecule. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound.

By providing a mass measurement with high accuracy (typically to four or five decimal places), HRMS would confirm the molecular formula, C₁₃H₁₆O₃. This technique definitively distinguishes the compound from other molecules with the same nominal mass but different elemental compositions.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer structural confirmation. The fragmentation pattern is a molecular fingerprint, showing characteristic losses of neutral fragments. For this compound, expected fragmentation pathways could include the loss of the methoxy (B1213986) group (•OCH₃), the cleavage of the benzyl group (C₇H₇•), and other cleavages along the pentenoate chain, providing corroborative evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands. A strong absorption around 1720-1740 cm⁻¹ would indicate the C=O stretch of the α,β-unsaturated ester. The C=C stretching vibration of the alkene would appear around 1640-1680 cm⁻¹. Bands corresponding to the C-O stretching of the ester and ether linkages would be visible in the 1000-1300 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations of the benzyl group would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a symmetric and less polarizable group, often gives a strong signal in Raman spectra, which can be useful for confirming its presence.

Table 6.3.1: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkene C-H | Stretch | 3010 - 3095 | Medium |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium |

| Ester C=O | Stretch | 1720 - 1740 | Strong |

| Alkene C=C | Stretch | 1640 - 1680 | Medium-Weak |

| Aromatic C=C | Stretch | ~1600, ~1450 | Medium-Weak |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination

When this compound is synthesized in an enantiomerically or diastereomerically enriched form, chiral chromatography is the gold standard for assessing its purity.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. The compound is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. By comparing the peak areas in the resulting chromatogram, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be accurately quantified.

Chiral Gas Chromatography (GC): For compounds that are sufficiently volatile and thermally stable, chiral GC is an alternative. Similar to HPLC, a chiral stationary phase is used to achieve separation of the stereoisomers.

The selection of the specific chiral column and the mobile phase (for HPLC) or temperature program (for GC) is critical and often requires methodological development to achieve baseline separation of the stereoisomers.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and the absolute configuration if a chiral crystal is analyzed. While powerful, this method is contingent upon the ability to grow high-quality crystals, which is not always feasible for compounds that are oils at room temperature. There is no information in the searched literature indicating that a crystal structure has been determined for this specific compound.

Theoretical and Computational Chemistry Studies of Methyl 5 Benzyloxy Pent 2 Enoate

Conformational Analysis and Stereochemical Prediction

Conformational analysis, which examines the different spatial arrangements of a molecule (conformers) and their relative energies, is a cornerstone of theoretical organic chemistry. For a molecule like Methyl 5-(benzyloxy)pent-2-enoate, key areas for conformational flexibility include rotation around the C-C single bonds of the pentenoate backbone and the bonds associated with the benzyloxy group.

A systematic conformational search using computational methods like molecular mechanics or quantum mechanics would typically identify low-energy conformers. The stability of these conformers would be dictated by a balance of steric and stereoelectronic effects. For instance, the planarity of the α,β-unsaturated ester system is crucial for maximizing π-orbital overlap, while the bulky benzyloxy group will adopt conformations that minimize steric clashes with the rest of the molecule. However, specific dihedral angles and energy differences for this compound have not been reported.

Reaction Mechanism Modeling and Transition State Calculations

Modeling reaction mechanisms provides invaluable insights into how chemical transformations occur, including the identification of transient intermediates and high-energy transition states. For this compound, potential reactions of interest could include its behavior in cycloadditions, conjugate additions, or hydrolysis.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are the standard for mapping out reaction pathways. These calculations would locate the geometric structures of transition states and compute their activation energies, which are critical for understanding reaction rates and predicting product selectivity. Despite the utility of these methods, no such studies focusing on reactions involving this compound have been published.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the electronic properties of a molecule, which in turn govern its reactivity. Such calculations can determine a variety of electronic descriptors.

For this compound, these calculations could reveal:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic reactions and with nucleophiles or electrophiles.

Electrostatic Potential Maps: These maps would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.

Atomic Charges: Calculation of partial atomic charges would quantify the polarity of bonds and identify reactive centers.

Although these analyses are computationally straightforward, the specific data for this compound is not available in the literature.

Molecular Dynamics Simulations (if applicable to interactions or transformations)

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a relatively small molecule like this compound, MD simulations would be most relevant for studying its interactions with other molecules, such as a solvent, a catalyst, or a biological receptor. These simulations can shed light on solvation effects, binding modes, and the conformational changes that occur during molecular interactions. To date, no molecular dynamics studies involving this compound have been reported.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(benzyloxy)pent-2-enoate?

- Methodological Answer : The synthesis typically involves introducing the benzyloxy group via alkylation of a hydroxy precursor (e.g., methyl pent-2-enoate) with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent esterification or protection strategies, such as silyl ether formation, may stabilize intermediates. For example, similar compounds like (E)-Methyl 5-(benzyloxy)-2-methyl-3-((trimethylsilyl)oxy)pent-2-enoate were synthesized using trimethylsilyl protection to control reactivity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Key techniques include:

- ¹H NMR : Identifies benzyl protons (δ ~7.3 ppm) and ester methyl groups (δ ~3.7 ppm).

- ¹³C NMR : Confirms carbonyl carbons (δ ~165-170 ppm) and unsaturated bonds.

- HRMS : Validates molecular ion peaks (e.g., HRMS data for similar compounds matched calculated values within 1 ppm error ).

Q. What reaction pathways are enabled by the α,β-unsaturated ester moiety?

- Methodological Answer : The conjugated double bond facilitates:

- Diels-Alder reactions : Acts as a dienophile with electron-rich dienes.

- Michael additions : Nucleophiles attack the β-position under basic conditions.

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the double bond to a single bond .

Advanced Research Questions

Q. How can regioselectivity in pent-2-enoate formation be optimized?

- Methodological Answer : Regioselectivity is influenced by:

- Catalysts : Transition metals (e.g., Pd) direct bond formation in cross-coupling reactions.

- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states.

- Temperature : Lower temperatures favor kinetic control. For instance, silyl protection strategies in similar syntheses improved regioselectivity by reducing steric hindrance .

Q. How to resolve discrepancies in NMR data for structural elucidation?

- Methodological Answer : Contradictions (e.g., overlapping peaks) are addressed via:

- 2D NMR : COSY and HSQC experiments clarify proton-proton and carbon-proton correlations.

- Solvent variation : Switching from CDCl₃ to DMSO-d₆ resolves signal splitting.

- Computational validation : DFT-calculated chemical shifts align with experimental data .

Q. What strategies enhance stereocontrol in catalytic hydrogenation of the double bond?

- Methodological Answer : Enantioselective hydrogenation employs:

- Chiral catalysts : Ru-BINAP complexes achieve high enantiomeric excess (e.g., >90% ee in related systems).

- Solvent optimization : Methanol improves catalyst solubility versus ethyl acetate.

- Pressure modulation : Higher H₂ pressure accelerates kinetics while maintaining selectivity .

Q. How does the benzyloxy group influence reactivity compared to other protecting groups?

- Methodological Answer : Benzyl ethers offer:

- Acid/base stability : Resistant to hydrolysis under basic conditions but cleaved via hydrogenolysis (H₂/Pd).

- Steric effects : Bulkier than methoxy groups, altering reaction pathways in nucleophilic substitutions.

- Comparative studies with allyl or TMS groups highlight benzyl’s utility in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.